

Technical Guide: Boc-S-4-methoxybenzyl-D-cysteine in Solid-Phase Peptide Synthesis

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Compound of Interest

Compound Name: **Boc-S-4-methoxybenzyl-D-cysteine**

Cat. No.: **B558086**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Boc-S-4-methoxybenzyl-D-cysteine**, a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the development of peptide-based therapeutics. This document details its chemical properties, experimental protocols for its use, and a visual representation of its incorporation into a peptide chain.

Core Compound Data

Boc-S-4-methoxybenzyl-D-cysteine is a derivative of the amino acid D-cysteine. It features a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a 4-methoxybenzyl (Mob) group protecting the sulphydryl side chain. This protection scheme is integral to the Boc/Bzl strategy of peptide synthesis.

Parameter	Value
CAS Number	58290-35-0 [1] [2] [3]
Molecular Weight	341.4 g/mol [1] [2] [3]
Molecular Formula	C ₁₆ H ₂₃ NO ₅ S [1]
Synonyms	Boc-D-Cys(pMeOBzl)-OH, N- α -t-Boc-S-p-methoxybenzyl-D-cysteine

Experimental Protocols

The incorporation of **Boc-S-4-methoxybenzyl-D-cysteine** into a peptide sequence via manual Boc-SPPS follows a cyclical process of deprotection, neutralization, and coupling. Below is a representative protocol.

Protocol 1: General Boc-SPPS Cycle for Incorporation of Boc-S-4-methoxybenzyl-D-cysteine

This protocol outlines the manual solid-phase peptide synthesis cycle using the Boc/Bzl strategy.

- Resin Preparation:
 - Swell the appropriate resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 30 minutes.[4]
 - Wash the resin with DCM (3 times) and then with N,N-Dimethylformamide (DMF) (3 times).[4]
- N- α -Boc Deprotection:
 - Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.[4][5]
 - Wash the resin with DCM (3 times), isopropanol (IPA) (2 times), and then DCM (3 times). [4]
- Neutralization:
 - Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM for 10 minutes to neutralize the trifluoroacetate salt formed in the deprotection step.[4]
 - Wash the resin with DCM (3 times).[4]
- Coupling of **Boc-S-4-methoxybenzyl-D-cysteine**:

- Dissolve **Boc-S-4-methoxybenzyl-D-cysteine** and a coupling agent (e.g., HBTU or HATU) in DMF.[6]
- Add the activated amino acid solution to the resin.
- Allow the coupling reaction to proceed for 30-60 minutes.[6]
- Capping (Optional):
 - To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
- Washing:
 - Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[4]
 - This cycle is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection

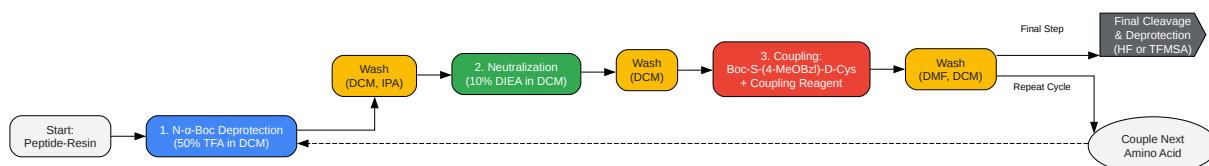
Upon completion of the peptide sequence, the peptide is cleaved from the resin, and the side-chain protecting groups, including the 4-methoxybenzyl group, are removed.

- Resin Preparation:
 - Wash the peptide-resin with DCM and dry it under vacuum.
- Cleavage and Deprotection:
 - Treat the peptide-resin with a strong acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the 4-methoxybenzyl and other side-chain protecting groups.[7] This step should be performed in a specialized apparatus with appropriate safety precautions.
 - Scavengers, such as anisole or thioanisole, are typically added to the cleavage cocktail to prevent side reactions.

- Peptide Precipitation and Washing:
 - After the acid is removed, the crude peptide is precipitated and washed with cold diethyl ether.[4]
- Extraction and Lyophilization:
 - The crude peptide is dissolved in an aqueous buffer (e.g., 10% acetic acid).
 - The peptide solution is then lyophilized to obtain the crude peptide as a powder, which can be further purified by chromatography.[4]

Visualized Workflow: Boc-SPPS Cycle

The following diagram illustrates the cyclical nature of incorporating **Boc-S-4-methoxybenzyl-D-cysteine** into a growing peptide chain using the Boc-SPPS methodology.



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Caption: Workflow for Boc-SPPS.

Signaling Pathways and Logical Relationships

While **Boc-S-4-methoxybenzyl-D-cysteine** is a synthetic building block and not directly involved in biological signaling pathways, its incorporation into peptides is a critical step in the synthesis of molecules that can modulate such pathways. The D-configuration of the cysteine residue can enhance the peptide's resistance to enzymatic degradation, leading to a longer in

vivo half-life and potentially improved therapeutic efficacy. The protected sulphydryl group allows for controlled disulfide bond formation, which is often crucial for the correct folding and biological activity of the final peptide.

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